molecular formula C9H13ClN2 B7829859 N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride

N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride

Cat. No.: B7829859
M. Wt: 184.66 g/mol
InChI Key: AORIELIJFMWJQN-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a pyridinylmethyl substituent. Cyclopropane rings are structurally rigid due to their three-membered ring strain, which often influences molecular conformation and biological activity. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in drug synthesis.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;/h3-6,9,11H,1-2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORIELIJFMWJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-18-0
Record name 4-Pyridinemethanamine, N-cyclopropyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique cyclopropane structure linked to a pyridine moiety, which enhances its interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical properties:

Property Details
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 174.67 g/mol
Appearance White crystalline powder
Solubility Soluble in water and organic solvents

The structural configuration of this compound plays a crucial role in its biological interactions and therapeutic applications.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. It has been shown to modulate pathways associated with various diseases, including cancer and neurological disorders.

  • Inhibition of Nitric Oxide Synthase (nNOS) :
    • Studies have indicated that compounds similar to N-(pyridin-4-ylmethyl)cyclopropanamine can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in several neurological conditions. The introduction of a cyclopropane ring has been observed to enhance selectivity and potency against nNOS .
  • Anticancer Activity :
    • Research has demonstrated that this compound can affect cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies showed dose-dependent cytotoxicity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) .
  • Antimalarial Potential :
    • The compound has been identified as a potential candidate for antimalarial treatments due to its ability to interfere with metabolic pathways essential for the survival of the malaria parasite .

Case Studies

  • Cytotoxicity Assays :
    • A study involving MTS assays on human adenocarcinoma-derived adherent cell lines revealed that this compound exhibited significant cytotoxic effects, particularly at concentrations ranging from 125 nM to 500 µM. The highest activity was noted against MCF-7 cells, indicating its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of similar compounds have shown that modifications in the pyridine ring position can significantly alter binding affinity and inhibitory potency against target enzymes . For instance, variations in substituents on the cyclopropane structure were found to optimize the drug-like properties of related compounds.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Inhibitory Potency : Compounds with similar structures have shown nanomolar potency in inhibiting nNOS, suggesting that N-(pyridin-4-ylmethyl)cyclopropanamine could exhibit comparable or enhanced inhibitory effects .
  • Cell Cycle Disruption : In vitro studies indicated that treatment with this compound led to significant alterations in the cell cycle of cancer cells, promoting apoptosis through various pathways, including ROS production and PARP cleavage .

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride exhibits activity against certain types of cancer cells. Its mechanism of action may involve interaction with specific receptors or enzymes that regulate cell proliferation and apoptosis.

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeMechanism of ActionObserved Effects
Breast CancerReceptor modulationInhibition of tumor growth
Lung CancerApoptosis inductionIncreased cell death

Neurological Applications

The compound has shown potential in treating neurological disorders by interacting with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may help modulate mood and cognitive functions.

Table 2: Neurological Effects

Study ReferenceDisorder TypeTarget ReceptorResult
DepressionSerotonin ReceptorMood enhancement
AnxietyDopamine ReceptorReduced anxiety symptoms

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Cyclopropane Ring: Utilizing cyclopropanation reactions.
  • Pyridine Attachment: Employing nucleophilic substitution methods to introduce the pyridine moiety.
  • Hydrochloride Formation: Converting the base form into hydrochloride for enhanced solubility.

Table 3: Synthetic Routes

StepMethodology
CyclopropanationReaction with alkenes
Nucleophilic SubstitutionUse of pyridine derivatives
Hydrochloride FormationAcid-base neutralization

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent .

Case Study 2: Neurological Impact

A study conducted on animal models demonstrated that administration of the compound resulted in improved behavioral outcomes in models of depression and anxiety. The findings suggest that the compound may alter neurotransmitter levels, providing insights into its therapeutic potential for mood disorders .

Comparison with Similar Compounds

Structural Analogues

N-(cyclopropylmethyl)cyclopropanamine hydrochloride

  • Molecular formula : C₇H₁₄ClN
  • Key differences: Replaces the pyridinylmethyl group with a cyclopropylmethyl substituent. This structural simplification may alter solubility and metabolic stability.

N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride

  • Molecular formula : C₁₃H₁₆ClN₃
  • Key differences: Incorporates a phenyl-pyrazole group, introducing a bulkier, heteroaromatic substituent. However, increased molecular weight (249.74 g/mol vs. ~185–200 g/mol for the target compound) may affect pharmacokinetics.

N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride

  • Molecular formula: Not explicitly provided, but likely C₁₂H₁₇ClNO (estimated from ).
  • Key differences : The ethoxybenzyl group introduces an electron-donating ethoxy substituent, which could enhance lipophilicity and membrane permeability compared to the pyridine-based compound. This modification is common in CNS-targeting drugs due to improved blood-brain barrier penetration.
Functional and Pharmacological Comparisons
  • Electronic effects : Pyridine’s electron-withdrawing nature (compared to benzyl or ethoxybenzyl groups) may increase the compound’s acidity and reactivity, influencing its binding to enzymes or receptors.
  • Solubility : Pyridine-containing compounds generally exhibit higher aqueous solubility than purely hydrocarbon-substituted analogs (e.g., cyclopropylmethyl derivatives).
  • Biological activity :
    • Vatalanib dihydrochloride (a phthalazine derivative with a pyridinylmethyl group) demonstrates the importance of pyridine in kinase inhibition. The target compound’s pyridine moiety may similarly engage in key hydrogen bonds with biological targets.
    • 2-Chloro-5-nitropyridin-4-amine () highlights nitro and chloro substituents’ roles in cytotoxicity and synthetic utility, suggesting that functional group variations in pyridine derivatives can drastically alter biological outcomes.
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Predicted)
N-(pyridin-4-ylmethyl)cyclopropanamine HCl C₉H₁₂ClN₂ ~185–200 Pyridinylmethyl Moderate (polar)
N-(cyclopropylmethyl)cyclopropanamine HCl C₇H₁₄ClN 155.65 Cyclopropylmethyl Low (non-polar)
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine HCl C₁₃H₁₆ClN₃ 249.74 Phenyl-pyrazole Low (bulky substituent)
N-(4-Ethoxybenzyl)cyclopropanamine HCl C₁₂H₁₇ClNO 242.72 Ethoxybenzyl Moderate (lipophilic)

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation : Pyridine-4-carbaldehyde reacts with cyclopropanamine in a polar aprotic solvent (e.g., chloroform or acetonitrile) at room temperature.

  • Reduction : Sodium triacetoxyborohydride (STAB) is added to reduce the imine to the amine. STAB is preferred over traditional reductants like NaBH₄ due to its superior selectivity and compatibility with mildly acidic conditions.

  • Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Key Data from Experimental Protocols

ParameterOptimal ConditionYield (%)Reference
SolventChloroform74–85
Temperature20–25°C
Reducing AgentSTAB (1.2 equiv.)74
Reaction Time45–60 min

This method achieves moderate to high yields (74–85%) under ambient conditions, making it suitable for laboratory-scale synthesis.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity critically influences reaction efficiency. Chloroform and acetonitrile are preferred for their ability to dissolve both reactants while stabilizing the imine intermediate. Methanol, though cheaper, often leads to side reactions such as over-reduction or aldehyde dimerization.

Stoichiometry and Catalyst Loading

A 1:1 molar ratio of aldehyde to amine minimizes unreacted starting material. Excess STAB (1.2–1.5 equiv.) ensures complete reduction of the imine. Catalytic amounts of acetic acid (0.1 equiv.) enhance reaction rates by protonating the imine nitrogen, facilitating hydride transfer.

Temperature Control

Elevated temperatures (>40°C) accelerate imine formation but risk decomposing STAB. Room temperature (20–25°C) balances reaction speed and stability, as demonstrated by kinetic studies.

Purification and Salt Formation

Isolation of the Free Base

Post-reduction, the crude product is extracted with chloroform and washed with saturated NaHCO₃ to remove residual acid. Solvent evaporation under reduced pressure yields the free base as a pale-yellow oil.

Purification Techniques

  • Column Chromatography : Silica gel eluted with chloroform:methanol (95:5) removes unreacted aldehyde and byproducts.

  • Recrystallization : The free base is dissolved in ethanol and precipitated with water, achieving >98% purity.

Hydrochloride Salt Preparation

The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution. The resulting precipitate is filtered and dried under vacuum to yield a white crystalline solid.

Characterization Data

  • Melting Point : 162–164°C (decomp.)

  • ¹H NMR (DMSO-d₆) : δ 8.50–8.70 (pyridinium protons), 3.90–4.10 (CH₂-N), 1.20–1.50 (cyclopropane protons).

Alternative Synthetic Routes

Leuckart-Wallach Reaction

This one-pot method employs ammonium formate as both the reducing agent and ammonia source. Pyridine-4-carbaldehyde reacts with cyclopropanamine and ammonium formate at 120°C, yielding the secondary amine directly. However, this approach suffers from lower yields (50–60%) and requires high temperatures, limiting its practicality.

Enzymatic Reductive Amination

Recent advances utilize immobilized transaminases to catalyze the reaction under mild conditions (pH 7.5, 30°C). While environmentally friendly, enzyme costs and scalability challenges hinder widespread adoption.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems improves reproducibility and reduces reaction times. Microreactors enable precise control over stoichiometry and temperature, achieving yields comparable to laboratory methods (80–85%).

Cost-Effective Catalyst Recycling

Platinum-doped carbon (Pt/C) catalysts, though expensive, can be recovered via filtration and reused for up to five cycles without significant activity loss.

Economic Analysis

ParameterBatch ProcessFlow Process
Annual Output (kg)5001,200
Production Cost ($/kg)12,0008,500

Q & A

Q. Table 1. Key Crystallographic Parameters (Example)

ParameterValue
Space groupP2₁/c
a, b, c (Å)7.21, 10.53, 12.89
β (°)102.3
R-factor0.032 (I > 2σ(I))
Refinement softwareSHELXL

Q. Table 2. Optimized HPLC Conditions for Purity Analysis

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (5 µm)Acetonitrile:0.1% TFA1.0 mL/minUV 254 nm6.8 min

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride
Reactant of Route 2
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N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride

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